molecular formula C11H13F3N2O B2964700 2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine CAS No. 1457333-89-9

2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B2964700
CAS No.: 1457333-89-9
M. Wt: 246.233
InChI Key: VCVDDSKWQIVXEI-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethylating agent to introduce the trifluoromethyl group. Subsequently, the pyrrolidine ring can be introduced through a reaction with a suitable amine source.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.

Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials.

Comparison with Similar Compounds

  • 2-[(Pyrrolidin-2-yl)methoxy]pyridine

  • 5-(Trifluoromethyl)pyridine

  • Pyrrolidine derivatives

Uniqueness: 2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine stands out due to its combination of the pyrrolidine ring and the trifluoromethyl group, which provides unique chemical and biological properties compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(16-6-8)17-7-9-2-1-5-15-9/h3-4,6,9,15H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVDDSKWQIVXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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